molecular formula C13H9ClFNO3 B6630879 N-(3-chloro-4-hydroxyphenyl)-2-fluoro-4-hydroxybenzamide

N-(3-chloro-4-hydroxyphenyl)-2-fluoro-4-hydroxybenzamide

Cat. No.: B6630879
M. Wt: 281.66 g/mol
InChI Key: AIPJWJBMUALBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-hydroxyphenyl)-2-fluoro-4-hydroxybenzamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research due to its ability to inhibit glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is a serine/threonine protein kinase that plays a crucial role in various biological processes such as cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3 by CHIR-99021 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in research.

Mechanism of Action

N-(3-chloro-4-hydroxyphenyl)-2-fluoro-4-hydroxybenzamide acts as a potent and selective inhibitor of GSK-3, which is a key regulator of various cellular processes. GSK-3 is involved in the regulation of many signaling pathways, including the Wnt/β-catenin pathway, which is essential for embryonic development and tissue homeostasis. By inhibiting GSK-3, this compound promotes the stabilization and nuclear localization of β-catenin, leading to the activation of downstream target genes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. It has been shown to enhance the efficiency of iPSC generation by promoting reprogramming and inhibiting apoptosis. This compound has also been shown to enhance the differentiation of embryonic stem cells into various cell types, including neurons, cardiomyocytes, and hepatocytes. In addition, it has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-hydroxyphenyl)-2-fluoro-4-hydroxybenzamide is its ability to selectively inhibit GSK-3 activity, making it a valuable tool for studying the role of GSK-3 in various biological processes. It has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for the use of N-(3-chloro-4-hydroxyphenyl)-2-fluoro-4-hydroxybenzamide in scientific research. One area of interest is the study of the role of GSK-3 in cancer development and progression. This compound has been shown to inhibit the growth of various cancer cell lines, and its potential as an anti-cancer agent is currently being explored. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease, where GSK-3 has been implicated in disease pathology. Finally, the development of more potent and selective GSK-3 inhibitors based on the structure of this compound is an area of ongoing research.

Synthesis Methods

N-(3-chloro-4-hydroxyphenyl)-2-fluoro-4-hydroxybenzamide is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the reaction of 3-chloro-4-fluoroaniline with 2,3,4,5-tetrafluorobenzene in the presence of a palladium catalyst to form 3-chloro-4-fluoro-phenylamine. This intermediate is then reacted with 4-hydroxybenzoyl chloride in the presence of a base to form this compound.

Scientific Research Applications

N-(3-chloro-4-hydroxyphenyl)-2-fluoro-4-hydroxybenzamide has been widely used in scientific research as a tool to study the role of GSK-3 in various biological processes. It has been shown to have a wide range of applications, including the study of embryonic stem cell differentiation, insulin signaling, and cancer research. In particular, this compound has been shown to enhance the efficiency of induced pluripotent stem cell (iPSC) generation by promoting reprogramming and inhibiting apoptosis.

Properties

IUPAC Name

N-(3-chloro-4-hydroxyphenyl)-2-fluoro-4-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO3/c14-10-5-7(1-4-12(10)18)16-13(19)9-3-2-8(17)6-11(9)15/h1-6,17-18H,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPJWJBMUALBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)O)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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